![molecular formula C5H10N2S B011704 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 108851-53-2](/img/structure/B11704.png)
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known to possess various biochemical and physiological properties that make it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and receptors involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, the compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine. One possible avenue is the development of novel derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is typically achieved through the reaction of ethylamine with 2-bromoacetaldehyde and thioacetamide. The resulting product is then purified through recrystallization to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess various pharmacological properties, including antibacterial, antifungal, and antitumor activities.
Eigenschaften
CAS-Nummer |
108851-53-2 |
---|---|
Produktname |
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine |
Molekularformel |
C5H10N2S |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
5-ethyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) |
InChI-Schlüssel |
URGJLGXMJVWVHZ-UHFFFAOYSA-N |
SMILES |
CCC1CN=C(S1)N |
Kanonische SMILES |
CCC1CN=C(S1)N |
Synonyme |
2-Thiazolamine,5-ethyl-4,5-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.